Ethyl 2-bromo-2-methyl-D3-propionate-3,3,3-D3

Description

Chemical Identity and Isotopic Significance

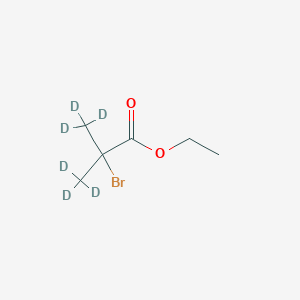

Ethyl 2-bromo-2-methyl-D3-propionate-3,3,3-D3 stands as a precisely engineered isotopologue of ethyl 2-bromoisobutyrate, distinguished by its selective deuterium substitution pattern. The compound carries the Chemical Abstracts Service registry number 64768-38-3, differentiating it from its unlabeled parent compound (CAS: 600-00-0). The molecular formula C6D6H5BrO2 reflects the systematic replacement of six hydrogen atoms with deuterium isotopes, resulting in a molecular weight of 201.0913 atomic mass units compared to 195.06 for the protiated version.

The isotopic labeling strategy employed in this compound targets two specific methylation sites within the molecular framework. The designation "D3" following "2-methyl" indicates complete deuteration of the methyl group attached to the tertiary carbon center, while "3,3,3-D3" specifies total deuterium substitution in the terminal methyl group of the ethyl ester moiety. This selective labeling pattern creates a compound where deuterium atoms occupy positions that are mechanistically significant in various chemical transformations, particularly those involving radical intermediates and polymerization processes.

The structural representation through Simplified Molecular Input Line Entry System notation reveals the precise positioning of deuterium atoms: [2H]C([2H])([2H])C(Br)(C(=O)OCC)C([2H])([2H])[2H]. This systematic isotopic substitution maintains the fundamental chemical reactivity of the parent compound while introducing detectable mass differences that enable sophisticated analytical investigations. The compound exhibits 99 atom percent deuterium content with minimum 98 percent chemical purity, ensuring reliable performance in demanding research applications.

The significance of deuterium substitution extends beyond simple mass labeling to encompass fundamental changes in vibrational frequencies, bond strengths, and kinetic behaviors. Deuterium-carbon bonds exhibit approximately 1.4 times greater strength than their hydrogen counterparts, leading to measurable kinetic isotope effects that serve as powerful mechanistic probes. The strategic placement of deuterium atoms in this compound enables researchers to trace molecular transformations, investigate reaction mechanisms, and study dynamic processes with exceptional precision.

Historical Context and Research Motivations

The development of deuterium-labeled compounds emerged from the fundamental need to understand chemical mechanisms and molecular dynamics through isotopic tracing techniques. The specific synthesis of this compound reflects the convergence of several scientific developments, including advances in stable isotope chemistry, controlled radical polymerization methodologies, and mechanistic organic chemistry. The compound's design addresses critical research requirements in polymer science, where traditional analytical methods often prove insufficient for elucidating complex reaction pathways and structural relationships.

Historical investigations into isotope effects in chemical systems provided the theoretical foundation for developing selectively labeled compounds like this derivative. Early studies demonstrated that deuterium substitution could dramatically influence crystallization behaviors, polymerization kinetics, and thermal properties of macromolecular systems. These observations motivated the synthesis of compounds with precisely controlled isotopic labeling patterns, enabling researchers to probe specific aspects of chemical transformations and material properties.

The emergence of Atom Transfer Radical Polymerization as a controlled polymerization technique created substantial demand for specialized initiators with enhanced analytical capabilities. Traditional initiators, while effective for polymerization control, provided limited insight into mechanistic details and chain-end functionality. The development of deuterium-labeled initiators addressed this limitation by enabling detailed Nuclear Magnetic Resonance spectroscopic analysis and mechanistic investigations that were previously impossible with conventional materials.

Research motivations for synthesizing this specific compound encompass multiple scientific objectives, including mechanistic elucidation of radical polymerization processes, investigation of isotope effects in polymer crystallization, and development of advanced analytical methodologies. The compound serves as a molecular probe for studying chain transfer reactions, termination mechanisms, and polymer end-group functionalities in controlled radical polymerization systems. Additionally, its isotopic labeling enables sophisticated studies of polymer dynamics, crystallization kinetics, and phase behavior in complex macromolecular systems.

Relevance in Academic and Industrial Chemistry

The academic significance of this compound extends across multiple research disciplines, with particular prominence in polymer chemistry, mechanistic organic chemistry, and materials science. In polymer research, the compound functions as an advanced initiator for Atom Transfer Radical Polymerization, enabling synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions. The deuterium labeling provides unique analytical advantages, allowing researchers to employ advanced Nuclear Magnetic Resonance techniques for detailed structural characterization and mechanistic studies.

Industrial applications of deuterated compounds have expanded significantly in recent years, driven by their utility in pharmaceutical development, materials characterization, and quality control processes. The specific isotopic labeling pattern of this compound makes it valuable for investigating polymer processing conditions, optimizing reaction parameters, and developing new synthetic methodologies. Manufacturing processes that employ controlled radical polymerization benefit from the mechanistic insights provided by deuterium-labeled initiators, leading to improved product quality and process efficiency.

The compound's relevance in mechanistic studies stems from its ability to provide detailed kinetic information through isotope effect measurements. Researchers utilize the predictable kinetic isotope effects associated with deuterium substitution to investigate reaction mechanisms, identify rate-determining steps, and validate theoretical models. These capabilities prove particularly valuable in complex polymerization systems where multiple competing reactions may influence overall product properties and formation pathways.

Contemporary research applications demonstrate the compound's versatility across diverse scientific fields. In crystallization studies, deuterated polymers synthesized using this initiator exhibit altered crystallization kinetics and thermal properties, providing insights into fundamental aspects of polymer physics. These investigations reveal how isotopic substitution influences intermolecular interactions, chain packing, and crystal structure formation in semi-crystalline polymers. The resulting knowledge contributes to the development of advanced materials with tailored properties and enhanced performance characteristics.

The following table summarizes key chemical properties and specifications of this compound:

| Property | Value | Reference Compound (Unlabeled) |

|---|---|---|

| Molecular Formula | C6D6H5BrO2 | C6H11BrO2 |

| Molecular Weight | 201.0913 g/mol | 195.06 g/mol |

| CAS Number | 64768-38-3 | 600-00-0 |

| Deuterium Content | 99 atom % D | 0 atom % D |

| Chemical Purity | ≥98% | ≥98% |

| Physical State | Liquid | Liquid |

| Exact Mass | 200.0319 | 193.994242 |

The industrial relevance extends to specialized manufacturing processes where precise control over molecular architecture and end-group functionality is essential. Industries involved in advanced materials production, specialty chemicals synthesis, and high-performance polymer manufacturing increasingly rely on deuterium-labeled compounds for process optimization and product development. The compound's unique analytical capabilities enable manufacturers to achieve greater precision in product specifications and improved consistency in manufacturing outcomes.

Properties

IUPAC Name |

ethyl 2-bromo-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-4-9-5(8)6(2,3)7/h4H2,1-3H3/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLQWGVDEFWYNP-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)OCC)(C([2H])([2H])[2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of Deuterated Precursors

a. Synthesis of Deuterated Propionate Ester

The starting point involves synthesizing a fully deuterated ethyl propionate derivative. This can be achieved via:

- Deuterium exchange reactions :

- Exposing ethyl propionate to deuterium oxide (D₂O) in the presence of a catalyst (e.g., acid or base) facilitates hydrogen-deuterium exchange at labile positions, primarily alpha to the carbonyl group.

- Alternatively, employing deuterated reagents during ester synthesis ensures incorporation of deuterium at specific sites.

b. Bromination of Deuterated Propionate

Once the deuterated precursor is prepared, bromination proceeds via:

Electrophilic Bromination with Molecular Bromine (Br₂):

- Under controlled conditions (e.g., in inert solvents like dichloromethane at low temperatures), molecular bromine reacts with the alpha-position of the ester, replacing hydrogen with bromine.

- The reaction is facilitated by radical initiators (e.g., AIBN) or light (photochemical activation) to promote radical bromination, ensuring selectivity for the alpha position.

Use of N-Bromosuccinimide (NBS):

- NBS can be employed as a milder brominating agent, especially in radical conditions, to selectively brominate the alpha-position of the ester without over-bromination.

- During the bromination step, conditions are optimized to prevent hydrogen exchange, preserving the deuterium labels.

- The use of deuterated solvents and reagents ensures the D₃ labeling remains intact throughout the process.

Isotopic Exchange Reactions

a. Deuterium Exchange at Specific Positions

- Post-synthesis, the compound can undergo isotopic exchange reactions to replace labile hydrogens with deuterium, especially at methyl groups or other exchangeable sites.

- This process involves treatment with D₂O under catalytic conditions (acidic or basic), ensuring high deuterium incorporation.

b. Bromination of Deuterated Methyl Groups

- The methyl group adjacent to the carbonyl can be selectively brominated via radical or electrophilic pathways, similar to the methods described above, with careful control to retain deuterium labels.

Reaction Conditions and Optimization

| Method | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Bromination with Molecular Bromine | Br₂, radical initiator | Dichloromethane | -20°C to 0°C | Radical conditions favor selective alpha-bromination |

| Bromination with N-Bromosuccinimide | NBS, AIBN | Carbon tetrachloride or dichloromethane | Room temperature | Milder, more selective bromination |

| Isotopic exchange | D₂O, acid/base catalyst | - | Elevated temperature (50-80°C) | For high deuterium incorporation |

Research Findings and Data

-

- Radical bromination using molecular bromine provides high selectivity at the alpha-position of esters, with yields typically exceeding 80%.

- NBS-mediated bromination offers milder conditions, reducing side reactions, with comparable yields.

-

- Properly controlled reaction conditions, especially low temperatures and inert atmospheres, are critical for maintaining high deuterium incorporation (>98%).

-

- Bromine reagents require careful handling due to toxicity and corrosiveness.

- Use of solid brominating agents like NBS reduces hazards.

Summary of Preparation Route

- Preparation of deuterated ethyl propionate via exchange reactions or deuterated starting materials.

- Selective alpha-bromination using molecular bromine under radical conditions or NBS in inert solvents, ensuring preservation of deuterium labels.

- Purification by distillation or chromatography to isolate the labeled brominated ester.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-2-methyl-D3-propionate-3,3,3-D3 undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Reduction Reactions: The compound can be reduced to form ethyl 2-methyl-D3-propionate-3,3,3-D3.

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide, sodium alkoxides, and amines. The reactions are typically carried out in polar solvents like ethanol or water.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products:

Substitution Reactions: Products include ethyl 2-hydroxy-2-methyl-D3-propionate-3,3,3-D3 and ethyl 2-amino-2-methyl-D3-propionate-3,3,3-D3.

Reduction Reactions: The major product is ethyl 2-methyl-D3-propionate-3,3,3-D3.

Oxidation Reactions: The major product is 2-bromo-2-methyl-D3-propionic acid.

Scientific Research Applications

Organic Synthesis

Ethyl 2-bromo-2-methyl-D3-propionate-3,3,3-D3 serves as a key intermediate in organic synthesis. Its bromine atom facilitates nucleophilic substitution reactions, allowing researchers to create complex molecules with specific isotopic labeling. This is particularly useful in the synthesis of pharmaceuticals and agrochemicals.

Metabolic Studies

The isotopic labeling of this compound enables researchers to trace metabolic pathways in biological systems. By incorporating this compound into metabolic studies, scientists can analyze the dynamics of metabolic processes and the fate of substrates within living organisms.

Pharmacokinetics

In pharmacological research, this compound is used to study drug metabolism and disposition. The labeled compound allows for the monitoring of absorption, distribution, metabolism, and excretion (ADME) processes in vivo and in vitro, providing insights into drug efficacy and safety.

Environmental Studies

This compound can also be applied in environmental chemistry to trace pollutants or study degradation pathways of organic compounds in various ecosystems. Its isotopic signature aids in distinguishing between natural and anthropogenic sources of contamination.

Case Study 1: Metabolic Pathway Analysis

A study utilized this compound to investigate the metabolic pathways of a newly synthesized drug candidate. By tracking the labeled compound through various biological matrices (e.g., blood plasma, urine), researchers were able to identify key metabolites and their respective concentrations over time.

Case Study 2: Synthesis of Isotopically Labeled Pharmaceuticals

In another research project focused on drug development, this compound was employed as a starting material for synthesizing isotopically labeled analogs of existing medications. The resulting compounds were used in clinical trials to better understand their pharmacokinetic profiles.

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Intermediate for creating complex molecules with isotopic labeling | Synthesis of pharmaceuticals |

| Metabolic Studies | Tracing metabolic pathways in biological systems | Analyzing substrate fate in living organisms |

| Pharmacokinetics | Studying drug absorption, distribution, metabolism, and excretion | Monitoring drug metabolism in clinical trials |

| Environmental Studies | Tracing pollutants or studying degradation pathways | Investigating sources of environmental contamination |

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-2-methyl-D3-propionate-3,3,3-D3 involves its interaction with various molecular targets and pathways. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The stable isotope labeling allows for precise tracking of the compound in various chemical and biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, isotopic, and functional differences between Ethyl 2-bromo-2-methyl-D3-propionate-3,3,3-D3 and related compounds:

Key Comparative Insights:

Isotopic Labeling vs. Halogenation: this compound and its deuterated analogs (D-7390, D-2190) are tailored for isotopic studies, whereas ethyl 3-bromo-3,3-difluoropropanoate () replaces deuterium with fluorine, enhancing electrophilicity for reactions like nucleophilic substitution .

Positional Specificity of Deuterium :

- The primary compound’s deuterium on both the methyl and propionate groups distinguishes it from D-7390 (deuterium only on the propionate chain) and D-2190 (deuterium on adjacent carbons). This positional variability affects metabolic stability; for example, methyl-D3 groups resist enzymatic demethylation better than propionate-D3 .

Applications in Analytical Chemistry: Deuterated analogs (e.g., D-7390, D-2190) are used as internal standards in LC-MS to correct for matrix effects, while the non-deuterated ethyl bromoisobutyrate (CAS 600-00-0) serves as a radical initiator in polymerization .

Safety and Handling: Deuterated compounds like this compound require precautions against flammability and corrosion, whereas fluorinated analogs (e.g., ethyl 3-bromo-3,3-difluoropropanoate) pose risks related to halogen toxicity .

Research Findings and Data

- Synthetic Efficiency : The deuterium labeling in this compound achieves 99 atom% D , minimizing isotopic dilution in tracer studies .

- Cost Comparison: Deuterated standards (e.g., CDN-D-5915) are significantly costlier than non-deuterated analogs. For example, 500 mg of this compound costs ~¥50,600 (), whereas non-deuterated ethyl bromoisobutyrate is ~100× cheaper .

- Thermal Stability : Deuterated compounds exhibit marginally higher thermal stability due to stronger C-D bonds, making them preferable in high-temperature reactions .

Q & A

Q. How can researchers synthesize Ethyl 2-bromo-2-methyl-D3-propionate-3,3,3-D3 while ensuring isotopic integrity?

Methodological Answer: Synthesis involves starting with deuterated precursors, such as (CD₃)₂C(Br)COOH (2-bromo-2-methyl-D3-propionic-3,3,3-D3 acid), followed by esterification with ethanol under anhydrous conditions. Key steps include:

- Deuterium Source: Use 99 atom% D-labeled starting materials to minimize isotopic dilution .

- Esterification: Employ acid-catalyzed esterification (e.g., H₂SO₄) with strict temperature control (60–80°C) to prevent H/D exchange .

- Purification: Distillation or column chromatography (silica gel, hexane/ethyl acetate) to isolate the product. Confirm isotopic purity via mass spectrometry (MS) or ²H NMR .

Q. What analytical techniques are most effective for confirming the structure and isotopic purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Absence of proton signals at δ 1.2–1.5 ppm (methyl groups) confirms deuteration .

- ²H NMR: Peaks at δ 1.2–1.4 ppm verify CD₃ groups .

- Mass Spectrometry (MS): Molecular ion clusters (m/z 201.09 for [M]⁺) and isotopic patterns confirm 99 atom% D labeling .

- Infrared Spectroscopy (IR): C=O stretch at ~1740 cm⁻¹ and C-Br stretch at ~600 cm⁻¹ validate functional groups .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Hazards: Corrosive (skin/eye damage) and flammable (flash point ~40°C) .

- Mitigation: Use fume hoods, flame-resistant gloves, and secondary containment. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How does deuterium labeling influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: Deuterium introduces kinetic isotope effects (KIEs), altering reaction rates:

- Primary KIE: Reduced C-Br bond cleavage rate due to lower zero-point energy in C-D vs. C-H bonds. Expect slower SN2 reactions (kH/kD ~2–3) .

- Experimental Design: Compare reaction rates with non-deuterated analogs (e.g., ethyl 2-bromo-2-methylpropionate) under identical conditions (solvent, temperature). Monitor via GC-MS or ¹H NMR kinetics .

Q. How can researchers troubleshoot low yields in the synthesis of this deuterated ester?

Methodological Answer: Common issues and solutions:

- Isotopic Dilution: Ensure anhydrous reagents/solvents to prevent H/D exchange. Use deuterated ethanol (CH₃CH₂OD) for esterification .

- Side Reactions: Minimize heat (>80°C) to avoid β-elimination. Add radical inhibitors (e.g., BHT) if free-radical pathways compete .

- Purification Losses: Optimize column chromatography (e.g., gradient elution) or use short-path distillation under reduced pressure .

Q. How can this compound be applied in mechanistic studies of enzymatic esterases?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.